4-(4-Methylphenoxy)butanoic acid

Description

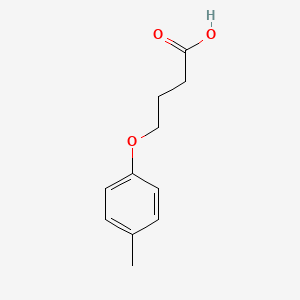

Structure

2D Structure

Properties

IUPAC Name |

4-(4-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLYOAIYJDZSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290112 | |

| Record name | 4-(4-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22180-02-5 | |

| Record name | 22180-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylphenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylphenoxy Butanoic Acid

Established Synthetic Routes for Phenoxybutanoic Acid Scaffolds

The creation of the phenoxybutanoic acid structure typically involves a multi-step process, combining key reactions to form the butanoic acid backbone, establish the phenoxy linkage, and introduce any necessary functional groups onto the aromatic ring.

The formation of the butanoic acid backbone is a critical step in the synthesis of 4-(4-methylphenoxy)butanoic acid. Various classical and modern alkylation strategies can be employed to construct this four-carbon chain. These methods often involve the reaction of a suitable nucleophile with an alkylating agent. tcichemicals.comtcichemicals.com For instance, the reaction of a malonic ester with a suitable haloalkane can be a key step in building the carbon chain, followed by hydrolysis and decarboxylation to yield the butanoic acid derivative.

Another approach involves the use of organometallic reagents, such as Grignard reagents, reacting with carbon dioxide to form a carboxylic acid. quora.com For example, 1-chloropropane (B146392) can be converted to its Grignard reagent and then reacted with CO2 to produce butanoic acid. quora.com Additionally, the hydroalkylation of alkenes under photocatalytic conditions represents a modern approach to forming C(sp3)-C(sp3) bonds. organic-chemistry.org

A variety of alkylating reagents are commercially available for the synthesis of esters, which can then be hydrolyzed to the corresponding carboxylic acids. These include reagents for methylation, ethylation, propylation, and butylation. tcichemicals.com

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Propanol | 1. HCl or SOCl₂; 2. Mg, CO₂ | Butanoic acid | quora.com |

| But-1-ene | 1. BH₃; 2. H₂O₂, NaOH; 3. K₂Cr₂O₇, H₂SO₄ | Butanoic acid | quora.com |

| 1-Bromopropane | 1. NaCN; 2. H₃O⁺ or OH⁻ | Butanoic acid | quora.com |

The Williamson ether synthesis is a cornerstone reaction for forming the ether linkage between the phenol (B47542) and the butanoic acid moiety. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this would typically involve the reaction of p-cresolate (the deprotonated form of p-cresol) with a 4-halobutanoate ester, followed by hydrolysis of the ester to the carboxylic acid. The reaction works best with primary alkyl halides to avoid elimination side reactions. wikipedia.orgmasterorganicchemistry.com The phenoxide is generated by treating the corresponding phenol with a strong base, such as sodium hydride or potassium hydroxide (B78521). youtube.comkhanacademy.org

The general mechanism involves the deprotonation of the phenol to form a highly nucleophilic phenoxide, which then displaces a halide from the alkyl halide in a single concerted step. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | wikipedia.org |

| Nucleophile | Alkoxide or Phenoxide ion | wikipedia.orgyoutube.com |

| Electrophile | Primary alkyl halide or tosylate | wikipedia.orgmasterorganicchemistry.com |

| Key Bond Formed | C-O (Ether linkage) | masterorganicchemistry.com |

| Common Bases | Sodium hydride (NaH), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | youtube.comkhanacademy.orglibretexts.org |

Aromatic functionalization strategies are crucial for introducing substituents onto the phenyl ring of the phenoxybutanoic acid scaffold. rsc.orgnih.gov While this compound itself has a simple methyl group, other analogs may require more complex functionalization.

Direct C-H functionalization has emerged as a powerful tool for creating C-C and C-heteroatom bonds directly on the aromatic ring, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org For instance, palladium-catalyzed C-H functionalization can be used to introduce various functional groups. nih.gov

Electrophilic aromatic substitution (SEAr) is a classic method for functionalizing arenes, although it can sometimes require harsh conditions. nih.gov More modern approaches, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), provide milder and more selective methods for forming C-C and C-N bonds. These reactions typically involve the coupling of an aryl halide or triflate with a suitable coupling partner in the presence of a palladium or other transition metal catalyst.

Condensation reactions are fundamental in organic synthesis and can be utilized in the preparation of intermediates for phenoxybutanoic acid synthesis. libretexts.orgck12.org A key example is the esterification of a carboxylic acid with an alcohol to form an ester, which often serves as a protected form of the carboxylic acid during other reaction steps. libretexts.orgck12.org This reaction is typically catalyzed by a strong acid and involves the elimination of a water molecule. libretexts.orgck12.org

For instance, in the synthesis of this compound, γ-butyrolactone can be used to acylate chlorophenols, a process that can be considered a type of condensation reaction leading to a phenoxybutyric acid derivative. chemcess.com Various condensing agents, such as carbodiimides (e.g., DCC, EDCI) and onium salts (e.g., HATU, HBTU), are widely used to facilitate the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively. highfine.com

On an industrial scale, the production of phenoxyalkanoic acids, particularly those used as herbicides, often employs cost-effective and efficient methodologies. chemcess.com One common industrial route involves the reaction of a chlorophenolate with a chloroalkanoic acid. chemcess.com For phenoxybutyric acid derivatives, γ-butyrolactone is frequently used to acylate the corresponding chlorophenols. chemcess.com

Catalytic hydrogenation is a widely used industrial process for the reduction of unsaturated functional groups. youtube.comyoutube.com While not directly applied in the primary synthesis of the aromatic ring of this compound, it could be employed in the synthesis of precursors. For example, if an unsaturated butanoic acid derivative were used as a starting material, catalytic hydrogenation over a metal catalyst like palladium or platinum would be the method of choice to saturate the carbon-carbon double or triple bonds. youtube.comyoutube.com This technique is also crucial in the production of certain chemical intermediates where a reduction step is necessary. google.comgoogle.com

Chemical Transformations and Reaction Mechanisms of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the carboxylic acid, the ether linkage, and the aromatic ring.

The carboxylic acid moiety can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, and conversion to the acid chloride using reagents like thionyl chloride or oxalyl chloride. This acid chloride is a versatile intermediate for the synthesis of amides and other derivatives.

The ether linkage is generally stable but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI.

The aromatic ring can undergo electrophilic aromatic substitution reactions. The phenoxy group is an ortho, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. However, since the para position is already occupied by the methyl group, substitution would be directed to the positions ortho to the ether. The methyl group is also an activating, ortho, para-directing group. The interplay of these two groups will influence the regioselectivity of substitution reactions.

Metabolic transformations of similar phenoxyalkanoic acid herbicides have been studied, and they often involve hydroxylation of the aromatic ring or degradation of the side chain. nih.govnih.gov For instance, the bacterium Stenotrophomonas maltophilia has been shown to degrade various phenoxyalkanoic acids, including MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid), which is structurally related to this compound. nih.gov

Oxidative Reactions of the Butanoic Acid Side Chain

The butanoic acid side chain of this compound is susceptible to oxidation. In susceptible plants, the side chain undergoes β-oxidation to yield 4-chloro-2-methylphenol, which is then followed by ring hydroxylation and subsequent ring opening. agropages.com The oxidation of the related compound 4-oxo-4-phenyl butanoic acid has been studied using benzimidazolium fluorochromate (BIFC) as the oxidizing agent. scholarsresearchlibrary.com This reaction, which results in the formation of benzoic acid, is first-order with respect to the BIFC, the 4-oxo acid, and the hydrogen ion concentration. scholarsresearchlibrary.com The rate of this oxidation reaction is observed to increase as the amount of acetic acid in the solvent medium increases. scholarsresearchlibrary.com

Reduction Reactions to Yield Alcohol Derivatives

The carboxylic acid moiety of this compound can be reduced to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.orgchemguide.co.uk This reducing agent is powerful enough to convert carboxylic acids to their corresponding alcohols, a reaction for which sodium borohydride (B1222165) (NaBH4) is not sufficiently reactive. libretexts.orgchemguide.co.ukkhanacademy.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether, at room temperature. chemguide.co.uk An intermediate aldehyde is formed during the reaction, but it is quickly reduced further to the alcohol and cannot be isolated. libretexts.orglibretexts.orgchemguide.co.uk The reaction is completed by treating the resulting aluminum salt complex with a dilute acid, such as sulfuric acid. chemguide.co.uk

Alternatively, borane (B79455) (BH3), often used as a complex with tetrahydrofuran (B95107) (THF), can also be employed for the reduction of carboxylic acids to primary alcohols. khanacademy.org Borane is considered more chemoselective than lithium aluminum hydride. khanacademy.org

A manganese(I)-catalyzed hydrosilylation method offers a milder approach to the reduction of carboxylic acids. nih.gov Using [MnBr(CO)5] as a catalyst and phenylsilane (B129415) (PhSiH3) as the reducing agent, carboxylic acids can be converted to their corresponding alcohols under mild conditions. nih.gov This method has been shown to be effective even at low catalyst loadings. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methyl and phenoxy groups. The directing effects of these substituents will influence the position of substitution. In the related compound 4-(4-chloro-2-methylphenoxy)butanoic acid, metabolism in soil involves ring hydroxylation, indicating the ring's susceptibility to electrophilic attack. agropages.com

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process.

For example, the ethyl ester of the related compound 4-(4-chloro-2-methylphenoxy)butanoic acid, known as MCPB-ethyl, is a known herbicide. cymitquimica.comlookchem.com This suggests that the esterification of the butanoic acid moiety is a feasible and utilized transformation for this class of compounds.

Decarboxylation Pathways

The decarboxylation of simple aromatic carboxylic acids typically requires harsh conditions. However, the presence of specific functional groups can facilitate this reaction. For instance, β-keto acids and malonic acid derivatives undergo decarboxylation relatively easily upon heating. masterorganicchemistry.com The mechanism for the decarboxylation of β-keto acids involves a cyclic, concerted transition state. masterorganicchemistry.com

The decarboxylation of halogenated aromatic carboxylic acids can be achieved by heating them in the presence of water at temperatures between 80°C and 180°C. google.com The presence of other acids can allow for the reaction to occur at temperatures above 80°C. google.com The decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution has also been studied, with the reaction proceeding through the neutral ampholyte species. researchgate.net

Nucleophilic Substitution Reactions

The ether linkage in this compound can potentially be cleaved under harsh conditions, such as with strong acids like HBr or HI. This would result in the formation of p-cresol (B1678582) and 4-bromobutanoic acid or 4-iodobutanoic acid, respectively.

Additionally, the carboxylate can act as a nucleophile. For instance, the synthesis of 4-(4-methylphenoxy)benzonitrile involves the reaction of p-cresol with p-chlorobenzonitrile in the presence of potassium hydroxide, where the phenoxide acts as the nucleophile. patsnap.com

Derivatization and Scaffold Modification Strategies

The structure of this compound offers several sites for derivatization and scaffold modification, allowing for the synthesis of a diverse range of analogs. The carboxylic acid group can be converted into a variety of functional groups, including esters, amides, and acid chlorides. The acid chloride, for example, can be prepared and subsequently reacted with various nucleophiles.

The aromatic ring can be modified through electrophilic substitution reactions, introducing substituents such as nitro groups, halogens, or acyl groups. The resulting derivatives can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a wide array of other functional groups.

Synthesis of Amide Derivatives (Butanamides) for Structural Diversification

The conversion of this compound to its corresponding butanamide derivatives involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A variety of coupling reagents have been developed to promote this reaction, ensuring high yields and purity of the resulting amides.

Commonly employed methods for amide bond formation that are applicable to this compound include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of HOBt is known to suppress side reactions and minimize racemization if chiral amines are used. rsc.org

A particularly effective protocol for the amidation of various carboxylic acids, which can be applied to this compound, involves the use of EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt. rsc.org This method has proven successful for the coupling of a range of functionalized and even electron-deficient amines. rsc.org The role of DMAP is to act as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that is more susceptible to nucleophilic attack by the amine. rsc.org

The choice of solvent is also a critical parameter in these coupling reactions. Acetonitrile (B52724) and dichloromethane (B109758) are often found to be suitable solvents, providing good solubility for the reactants and facilitating the reaction to proceed to completion. rsc.org

While specific research detailing the synthesis of a broad library of butanamide derivatives from this compound is not extensively documented in the reviewed literature, the general methodologies for amide synthesis are well-established and can be readily applied. The structural diversification is achieved by varying the amine coupling partner, which can range from simple alkylamines to more complex and functionalized anilines or heterocyclic amines.

For instance, the reaction of this compound with a selected amine in the presence of a suitable coupling agent and base would be expected to yield the corresponding N-substituted 4-(4-methylphenoxy)butanamide. The specific reaction conditions, such as temperature and reaction time, would be optimized depending on the reactivity of the chosen amine.

To illustrate the diversity of potential butanamide derivatives, the following table outlines hypothetical reaction products based on established amidation protocols.

| Amine Reactant | Potential Butanamide Product |

| Aniline | N-phenyl-4-(4-methylphenoxy)butanamide |

| Benzylamine | N-benzyl-4-(4-methylphenoxy)butanamide |

| Morpholine | 4-(4-(4-methylphenoxy)butanoyl)morpholine |

| Piperidine | 1-(4-(4-methylphenoxy)butanoyl)piperidine |

| 4-Fluoroaniline | N-(4-fluorophenyl)-4-(4-methylphenoxy)butanamide |

Structure Activity Relationship Sar Studies of 4 4 Methylphenoxy Butanoic Acid Derivatives

Methodological Approaches to SAR Elucidation

To decipher the complex interplay between chemical structure and biological function in derivatives of 4-(4-methylphenoxy)butanoic acid, researchers employ various methodological approaches. A cornerstone of modern drug design, these methods aim to build predictive models that can guide the synthesis of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. nih.gov

For phenoxyalkanoic acid derivatives, QSAR studies typically involve the calculation of various molecular descriptors that quantify specific properties of the molecules. These descriptors are broadly categorized as:

Hydrophobic Parameters: The partition coefficient (log P) is a common descriptor for hydrophobicity, which influences how a compound partitions between the aqueous and lipid phases in a biological system.

Electronic Parameters: These describe the electronic properties of the molecule, such as the Hammett constants (σ), which account for the electron-withdrawing or electron-donating nature of substituents on the aromatic ring.

Steric Parameters: Descriptors like Molar Refractivity (MR) or Taft steric parameters (Es) are used to quantify the size and shape of the molecule or its substituents.

A typical QSAR analysis for a series of phenoxyacetic acid derivatives, for instance, might result in a linear regression equation like the one shown below, which correlates the biological activity (expressed as 1/C, where C is the concentration required for a specific effect) with these physicochemical parameters. acs.org

log(1/C) = k1(log P) + k2(σ) + k3(MR) + k4

Such models, once validated, can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards compounds with a higher probability of success. mdpi.com For example, a 3D-QSAR model for a series of herbicides was developed using Comparative Molecular Field Analysis (CoMFA), which provided insights into the steric and electrostatic fields required for activity. mdpi.com

Influence of Substituent Position and Chemical Nature on Molecular Interactions

Substituents on the aromatic ring can significantly alter the electronic and steric profile of the molecule, thereby influencing its interaction with target receptors or enzymes. The physicochemical properties and biological activity of phenoxyacetic acid derivatives, for example, are determined by the distribution of electronic charge in the molecules. mdpi.com Introducing substituents into the aromatic ring changes the electronic structure and thus the biological activity. mdpi.com

The 4-methyl group in this compound plays a distinct role. As an electron-donating group, it can increase the electron density of the aromatic ring, which may affect interactions such as π-π stacking with aromatic residues in a protein binding pocket. The position of the methyl group is also critical. A substituent at the para position (position 4) places it directly opposite the phenoxy linkage, where it may interact with a specific hydrophobic pocket in a receptor without sterically hindering the key binding interactions of the ether and carboxylate groups. Theoretical studies on other methylated compounds have shown that the number and position of methyl groups can influence properties like basicity and chemical hardness, which are related to reactivity. nih.gov

The following table illustrates how different substituents on the aromatic ring of a phenoxyacetic acid scaffold can influence its biological activity, using the inhibition of the free fatty acid receptor 1 (FFA1) as an example.

| Compound | Substituent (R) | Activity (EC50, nM) |

| 1 | H | >10000 |

| 2 | 4-CH3 | 8950 |

| 3 | 4-Cl | 2370 |

| 4 | 4-OCH3 | 6430 |

| Data compiled from studies on FFA1 agonists for illustrative purposes. nih.gov |

The length of the alkanoic acid side chain is a critical determinant of biological activity, as it dictates the spatial relationship between the aromatic ring and the terminal carboxyl group. This distance is often crucial for optimal interaction with a biological target, which may have two distinct binding sites that accommodate these two moieties.

The four-carbon butanoic acid chain provides significant conformational flexibility, allowing the molecule to adopt a shape that is complementary to its binding site. The relationship between alkyl chain length and biological activity is often non-linear. researchgate.netcirad.fr Studies on other classes of molecules have shown that there is an optimal chain length for receptor binding. For instance, in a series of cannabimimetic indoles, high affinity for both CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding observed for a five-carbon chain. nih.gov Extending the chain to seven carbons resulted in a significant drop in affinity. nih.gov This suggests that a chain that is too short may not be able to bridge the distance between binding pockets, while one that is too long may introduce steric clashes or adopt an unfavorable conformation.

For phenoxyalkanoic acids, the butanoic acid chain may represent this optimal length for certain targets compared to its shorter (acetic, propanoic) or longer (pentanoic) homologs. The additional methylene (B1212753) groups compared to phenoxyacetic acid provide greater lipophilicity and flexibility, which can enhance membrane permeability and interactions with hydrophobic regions of a target protein.

Conformational Flexibility: The C-O-C ether bond has a bond angle of approximately 120 degrees and allows for considerable rotational freedom around the C-O bonds. This flexibility enables the aromatic ring and the butanoic acid side chain to adopt a wide range of relative orientations. This is in stark contrast to a direct phenyl linkage (as in a biphenylalkanoic acid), where the C-C bond between the rings is more rigid and restricts the molecule to a more limited set of conformations. This enhanced flexibility of the phenoxy linkage can be advantageous, allowing the molecule to better adapt its shape to fit the contours of a binding site (an "induced fit" model).

Polarity: The ether oxygen is a weak hydrogen bond acceptor, which can contribute to the molecule's polarity and allow for specific hydrogen bonding interactions with a receptor. This adds a potential binding interaction that is absent in the non-polar direct phenyl linkage of phenylalkanoic acids. wikipedia.orggerli.com This difference in polarity can also affect the molecule's solubility and pharmacokinetic properties.

Conformational Analysis and Stereochemical Considerations

The biological activity of a flexible molecule like this compound is determined by the specific three-dimensional conformation it adopts when interacting with its biological target—the so-called "bioactive conformation". ijpsr.com The molecule possesses several rotatable single bonds: two in the ether linkage (Ar-O and O-CH2) and three in the butanoic acid chain (CH2-CH2, CH2-CH2, and CH2-COOH). Rotation around these bonds gives rise to a multitude of possible conformers, each with a different energy level.

Conformational analysis, often performed using computational molecular modeling techniques, is employed to identify the low-energy, stable conformations that the molecule is likely to adopt. nih.govchemrxiv.org Studies on simpler phenoxyacetic acids have shown through X-ray diffraction and theoretical calculations that they tend to favor a syn-syn conformation. mdpi.com Molecular modeling can also be used to simulate the docking of these conformers into the active site of a target protein, helping to identify the specific interactions that are essential for activity. nih.gov

This compound itself is an achiral molecule and does not have stereoisomers. However, if substituents were introduced onto the butanoic acid side chain, chiral centers could be created, leading to enantiomers or diastereomers. In such cases, it would be highly probable that the biological activity would reside predominantly in one stereoisomer, as biological receptors are themselves chiral and will interact differently with different stereoisomers.

Torsional Effects and Molecular Planarity as Determinants of Activity

The conformation of a molecule, which describes the arrangement of its atoms in space, is a critical factor in its biological function. For derivatives of this compound, the relative orientation of the phenoxy group and the butanoic acid chain, as defined by various torsion angles, can significantly impact their interaction with target proteins.

Research on related compounds, such as alkyl-substituted 4-aryl-2,4-dioxobutanoic acids, has shown that systematically varying the substitution pattern on the phenyl ring leads to different torsion angles between the phenyl ring and the adjacent keto group. This variation in conformation can, in turn, affect the molecule's electronic properties and its ability to bind effectively to a receptor. The planarity of the molecule, or lack thereof, can also play a crucial role. A more planar conformation might allow for optimal stacking interactions, such as π–π stacking with aromatic residues in a binding pocket, which is a common feature in the recognition of RNA by small molecules. nih.gov Conversely, a certain degree of non-planarity might be required to fit into a specific three-dimensional binding site.

The interplay between torsional flexibility and molecular planarity is a key aspect of the structure-activity relationship. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to correlate these structural properties with biological activity. longdom.orgnih.gov By analyzing a series of compounds with varying conformations, it is possible to develop models that predict the activity of new analogs based on their calculated torsional parameters and planarity.

| Parameter | Description | Impact on Activity |

|---|---|---|

| Torsion Angle (Dihedral Angle) | The angle between two intersecting planes, such as the plane of the phenyl ring and the plane of the butanoic acid side chain. | Influences the overall shape of the molecule and its ability to fit into a specific binding site. Can affect conjugation and electronic properties. nih.gov |

| Molecular Planarity | The degree to which the atoms of the molecule lie in a single plane. | A more planar structure may enhance stacking interactions, while a non-planar conformation might be necessary for optimal binding to a three-dimensional target. nih.gov |

Research into the Stereochemistry of Chiral Centers in Analogous Structures

The introduction of a chiral center into a molecule, creating non-superimposable mirror images known as enantiomers, can have profound effects on its biological activity. It is a well-established principle in pharmacology that enantiomers can exhibit different potencies, efficacies, and even different types of biological activity.

In the context of structures analogous to this compound, the presence of a chiral center, for example, at the alpha-carbon of the butanoic acid chain, would result in (R)- and (S)-enantiomers. These enantiomers can interact differently with chiral biological macromolecules such as enzymes and receptors.

The synthesis and chiral resolution of related compounds have been a focus of research to elucidate these stereospecific effects. For instance, methods for the chiral resolution of artificial glutamate analogs and nitropropranolol have been developed to separate the enantiomers and assess their individual biological activities. beilstein-journals.orgnih.gov The use of chiral auxiliaries is a common strategy to facilitate the separation of enantiomers, allowing for the isolation of enantiomerically pure compounds. tcichemicals.comtcichemicals.com Once separated, the absolute configuration of each enantiomer can be determined using techniques like X-ray crystallography.

Studies on chiral analogs of various bioactive molecules consistently demonstrate that one enantiomer is often significantly more active than the other. For example, in a series of chiral alkoxymethyl morpholine analogs, the (S)-enantiomer was found to be active, while the (R)-enantiomer was not. nih.gov This highlights the importance of stereochemistry in the design of potent and selective therapeutic agents. The differential activity of enantiomers underscores the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is necessary for optimal binding.

| Compound Class | Chiral Resolution Method | Significance of Stereochemistry |

|---|---|---|

| Artificial Glutamate Analogs | Menthyl esterification followed by chromatographic separation of diastereomers. beilstein-journals.org | Enables the synthesis of enantiomerically pure analogs for biological evaluation. |

| Nitropropranolol | Chiral High-Performance Liquid Chromatography (HPLC). nih.gov | Allows for the separation of enantiomers to determine their individual pharmacological profiles. |

| Alkoxymethyl Morpholine Analogs | Asymmetric synthesis. nih.gov | Demonstrated that the biological activity resided in the (S)-enantiomer, with the (R)-enantiomer being inactive. |

Mechanistic Investigations at the Molecular Level of 4 4 Methylphenoxy Butanoic Acid Interactions

Enzyme Interaction and Inhibition Mechanisms

General Modulation of Enzyme Activity by Phenoxybutanoic Acid Derivatives

Phenoxybutanoic acid derivatives represent a class of compounds that can influence the activity of various enzymes. Their structural features, including a phenoxy ring linked to a butanoic acid chain, allow them to interact with the binding sites of different enzymes. For instance, related compounds like phenylbutyrate have been shown to inhibit pyruvate (B1213749) dehydrogenase kinase (PDK) isoforms, which are crucial enzymes in metabolic regulation. nih.gov This inhibition is selective, affecting certain isoforms while leaving others, like PDK4, unaffected. nih.gov Such interactions suggest that the general mechanism for phenoxybutanoic acid derivatives involves binding to specific sites on enzymes, leading to a modulation of their catalytic function. nih.gov

Studies on Enzyme Inhibition Profiles (e.g., Stearoyl-CoA Desaturase, Cytochrome P450 Isoforms)

Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. nih.govmdpi.com Inhibition of SCD is a significant area of research for various pathological conditions. nih.govnih.gov Studies on SCD inhibitors have revealed that blocking this enzyme leads to an accumulation of saturated fatty acids and a decrease in monounsaturated fatty acids. researchgate.net This shift in the lipid profile can trigger cellular stress, particularly in the endoplasmic reticulum, and affect signaling pathways that are dependent on lipid composition. mdpi.comresearchgate.net While direct studies on 4-(4-methylphenoxy)butanoic acid are not prominent, the inhibition of SCD by structurally related molecules highlights a potential mechanism of action. broadinstitute.org The inhibition of SCD has been shown to suppress neuroinflammation and protect against neurodegeneration in several disease models. nih.gov

Cytochrome P450 (CYP) Isoforms

The cytochrome P450 enzymes are a large family of proteins essential for the metabolism of a wide array of xenobiotics, including drugs. criver.com Inhibition of CYP isoforms is a major cause of drug-drug interactions. criver.com Chemical inhibitors are often used to determine which CYP isoforms are responsible for a drug's metabolism, a process known as reaction phenotyping. nih.gov Various compounds can inhibit CYP enzymes through different mechanisms. mdpi.com For example, compounds like furafylline (B147604) are potent, mechanism-based inhibitors of CYP1A2, while others like ketoconazole (B1673606) show broader selectivity. nih.govmdpi.com The potential for phenoxybutanoic acid derivatives to interact with and inhibit CYP450 isoforms is an important consideration in their biological evaluation, as this could affect the metabolism of other co-administered substances. criver.com

Characterization of Enzyme Inhibition Types (e.g., Competitive, Non-Competitive, Uncompetitive, Mixed-Type, Suicide Inhibition)

Enzyme inhibition can be classified into several distinct types based on the mechanism of interaction between the inhibitor and the enzyme. libretexts.org These classifications are crucial for understanding the functional consequences of the inhibition.

Competitive Inhibition : The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. libretexts.orgjackwestin.com This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. jackwestin.comjackwestin.com This binding changes the enzyme's conformation, reducing its activity regardless of whether the substrate is bound. jackwestin.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.orgjackwestin.com This type of inhibition is more effective at high substrate concentrations.

Mixed-Type Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. jackwestin.comyoutube.com This is a combination of competitive and uncompetitive inhibition. youtube.com

Suicide Inhibition : This is an irreversible form of inhibition where the inhibitor binds to the active site and is chemically modified by the enzyme to a reactive form that covalently bonds to the enzyme, permanently inactivating it. libretexts.orgyoutube.com

Table 1: Summary of Reversible Enzyme Inhibition Types

| Inhibition Type | Binds To | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Free Enzyme at Active Site | No Change | Increases |

| Non-Competitive | Enzyme or ES Complex at Allosteric Site | Decreases | No Change |

| Uncompetitive | ES Complex Only | Decreases | Decreases |

| Mixed | Enzyme or ES Complex at Allosteric Site | Decreases | Varies (Increases or Decreases) |

Ligand Binding Site Analysis within Enzyme Active Sites or Allosteric Regions

Understanding how ligands like this compound bind to enzymes requires detailed analysis of the binding sites. nih.gov Computational methods, such as molecular docking and structural alignment, are used to predict and analyze these interactions. nih.govresearchgate.net These studies can reveal whether a ligand binds to the catalytic active site or an allosteric site, which does not directly participate in the reaction but can regulate the enzyme's activity. jackwestin.com

For example, structural studies of peroxisome proliferator-activated receptor δ (PPARδ) in complex with phenylpropanoic acid derivatives show that the ligands bind in a specific pocket. nih.gov The carboxyl group of the ligand typically forms a hydrogen bond with an amino acid residue (like Tyr473), while other parts of the molecule interact with hydrophobic pockets within the binding site. nih.gov Similarly, analysis of the binding sites for arachidonic acid in enzymes like cyclooxygenases and lipoxygenases has identified common interaction patterns, which are crucial for designing specific inhibitors. researchgate.net Such analyses provide a molecular basis for the observed enzyme inhibition and guide the development of more potent and selective modulators. nih.gov

Receptor Binding Studies

Investigation of Interactions with Specific Molecular Receptors (e.g., Cannabinoid Receptors, Free Fatty Acid Receptor 4 (FFAR4))

Cannabinoid Receptors (CB1 and CB2)

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is involved in regulating a wide range of physiological processes. nih.gov These G protein-coupled receptors are activated by endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol, as well as by phytocannabinoids from the cannabis plant. nih.gov While direct binding studies of this compound to cannabinoid receptors are scarce, the structural similarities of some fatty acid derivatives to endocannabinoids suggest a potential for interaction. The activity of the endocannabinoid system can be influenced by fatty acids and their derivatives, which can alter gene expression and the activity of related enzymes like cyclooxygenase (COX). nih.gov

Free Fatty Acid Receptor 4 (FFAR4)

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G protein-coupled receptor that is activated by medium and long-chain fatty acids. drugbank.comnih.gov It plays a significant role in metabolism, inflammation, and energy homeostasis. nih.govnih.gov Upon activation by fatty acids, FFAR4 initiates signaling cascades through G proteins and β-arrestin pathways. drugbank.com Given that this compound is a fatty acid derivative, it is plausible that it could interact with FFAR4. The receptor is known to respond to endogenous fatty acids, protecting against pathological stress in certain tissues. nih.gov The binding of ligands to FFAR4 can lead to the production of pro-resolving lipid mediators, highlighting its role in attenuating inflammation and oxidative injury. nih.govnih.gov

Table 2: Investigated Molecular Receptors

| Receptor | Receptor Type | Known Endogenous/Exogenous Ligands | Potential Significance of Interaction |

|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | G protein-coupled receptor | Anandamide, 2-Arachidonoylglycerol, THC | Modulation of neurotransmission, appetite, pain |

| Cannabinoid Receptor 2 (CB2) | G protein-coupled receptor | 2-Arachidonoylglycerol | Modulation of immune function, inflammation |

| Free Fatty Acid Receptor 4 (FFAR4) | G protein-coupled receptor | Medium and long-chain fatty acids (e.g., EPA, DHA) | Regulation of metabolism, inflammation, energy balance |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylbutyrate |

| Furafylline |

| Ketoconazole |

| Anandamide (AEA) |

| 2-Arachidonoylglycerol (2-AG) |

| Arachidonic acid |

| Tetrahydrocannabinol (THC) |

| Eicosapentaenoic acid (EPA) |

Elucidation of Molecular Interactions at Receptor Binding Pockets (e.g., Hydrogen Bonding, Hydrophobic Interactions)

There is no specific information available in the reviewed scientific literature that describes the precise molecular interactions of this compound within the binding pockets of specific biological receptors. To provide a scientifically accurate account, one would need experimental data, such as that from X-ray crystallography or computational docking studies, which are currently not published for this compound.

The structural features of this compound, which include a carboxylic acid group, an ether linkage, and a p-methylated phenyl ring, suggest the potential for various types of interactions. The carboxylic acid group is a potential hydrogen bond donor and acceptor. The phenoxy and methyl groups could engage in hydrophobic and van der Waals interactions. However, without experimental data, the specific amino acid residues involved and the geometry of these interactions within a receptor pocket remain purely speculative.

Due to the lack of available data, a data table detailing specific hydrogen bonds and hydrophobic interactions cannot be generated.

Modulation of Intracellular Signal Transduction Pathways

Consistent with the lack of receptor binding data, there is no research available that details how this compound modulates intracellular signal transduction pathways. Understanding this would first require the identification of a specific cellular receptor or target with which the compound interacts. Following this, studies would be needed to trace the downstream signaling events, such as changes in the phosphorylation state of key signaling proteins (e.g., kinases, transcription factors) or alterations in the levels of second messengers (e.g., cAMP, Ca2+). As no such studies have been identified for this compound, a detailed description of its effects on signal transduction cannot be provided.

A data table of research findings on the modulation of intracellular signaling pathways by this compound cannot be created as no such findings have been published in the available literature.

Biotransformation and Enzymatic Metabolic Pathways of 4 4 Methylphenoxy Butanoic Acid

In Vitro Enzymatic Biotransformation Processes

In vitro studies using cellular and subcellular fractions are instrumental in elucidating the specific enzymatic pathways involved in the metabolism of a compound. For 4-(4-methylphenoxy)butanoic acid, these processes can be categorized into initial oxidative modifications and subsequent degradation of its aliphatic side chain.

The cytochrome P450 (CYP) superfamily of enzymes represents the most significant enzymatic system involved in Phase I metabolism of foreign compounds (xenobiotics). mdpi.comnih.gov These heme-containing monooxygenases are primarily located in the endoplasmic reticulum of liver cells and other tissues. mdpi.comnih.gov Their principal function is to catalyze the oxidation of a vast array of substrates, making them more polar and susceptible to subsequent metabolic reactions. nih.govyoutube.com The reactions catalyzed by CYPs include hydroxylation, dealkylation, and oxidation. mdpi.com

For this compound, while specific studies identifying the exact CYP isoforms involved are not available in the reviewed literature, the general mechanism of CYP-mediated metabolism can be inferred. The most probable sites for oxidative attack on the molecule are the aromatic ring and the benzylic methyl group.

Aromatic Hydroxylation: CYP enzymes could introduce a hydroxyl (-OH) group onto the p-cresol (B1678582) ring, likely at a position ortho to the existing ether linkage.

Benzylic Hydroxylation: The methyl group on the aromatic ring is a target for hydroxylation, which would convert it to a hydroxymethyl group (-CH₂OH). This metabolite could then be further oxidized to a carboxylic acid.

These oxidative reactions increase the hydrophilicity of the parent compound, preparing it for Phase II conjugation or facilitating its excretion. The complexity of CYP metabolism means that a single compound can be a substrate for multiple CYP isoenzymes, potentially resulting in several different metabolites. mdpi.com

Beta-Oxidation of the Butanoic Acid Side Chain

Beta-oxidation is a major catabolic process for fatty acids and other aliphatic carboxylic acids. wikipedia.orgaocs.org In eukaryotes, this process occurs primarily within the mitochondria and involves a cyclical series of four enzymatic reactions that shorten the acyl chain by two carbon atoms in each cycle, releasing a molecule of acetyl-CoA. wikipedia.org

The butanoic acid side chain of this compound is structurally amenable to beta-oxidation. While direct studies on this specific compound are limited, the metabolic pathway can be strongly inferred from studies on the structurally analogous compound, 4-phenylbutyrate (B1260699) (PB). nih.govnih.gov The beta-oxidation of this compound would proceed through one cycle to yield 4-methylphenoxyacetic acid and acetyl-CoA.

The four steps of this mitochondrial process are:

Dehydrogenation: The initial step is the formation of a double bond between the alpha and beta carbons of the butanoyl-CoA ester. This reaction is catalyzed by an acyl-CoA dehydrogenase. For substrates with a short side chain like butanoyl-CoA, medium-chain acyl-CoA dehydrogenase (MCAD) is the primary enzyme involved. nih.govnih.gov

Hydration: An enoyl-CoA hydratase adds a water molecule across the newly formed double bond, creating a hydroxyl group on the beta-carbon. nih.govnih.gov

Dehydrogenation: The hydroxyl group is then oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase. nih.govnih.gov

Thiolytic Cleavage: Finally, a 3-ketoacyl-CoA thiolase cleaves the bond between the alpha and beta carbons, releasing acetyl-CoA and a two-carbon shorter acyl-CoA molecule, which in this case would be 4-methylphenoxyacetyl-CoA. nih.govnih.gov This can then be hydrolyzed to 4-methylphenoxyacetic acid.

The table below summarizes the enzymes likely involved in the beta-oxidation of this compound, based on research on analogous compounds. nih.govnih.gov

| Step | Reaction | Enzyme Family | Likely Specific Enzyme(s) |

| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | Medium-chain acyl-CoA dehydrogenase (MCAD) |

| 2 | Hydration | Enoyl-CoA Hydratase | Short-chain enoyl-CoA hydratase, Long-chain enoyl-CoA hydratase |

| 3 | Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | Short-chain and Long-chain 3-hydroxyacyl-CoA dehydrogenase |

| 4 | Thiolysis | 3-Ketoacyl-CoA Thiolase | Long-chain 3-ketoacyl-CoA thiolase |

Conjugation Reactions (e.g., with Amino Acids or Sugars)

Following Phase I metabolism, including oxidation and beta-oxidation, the resulting metabolites often undergo Phase II conjugation reactions. youtube.com These reactions involve the attachment of endogenous polar molecules to the metabolite, which further increases its water solubility and facilitates its elimination from the body, typically via urine or bile.

The primary metabolite resulting from the beta-oxidation of this compound is 4-methylphenoxyacetic acid. As a xenobiotic carboxylic acid, this metabolite is a prime candidate for conjugation. The most common conjugation pathways for carboxylic acids are the formation of esters with glucuronic acid or the formation of amide linkages with amino acids.

Amino Acid Conjugation: The carboxylic acid group of 4-methylphenoxyacetic acid can be activated to its CoA-thioester and subsequently conjugated with an amino acid. Glycine (B1666218) is the most common amino acid used in this pathway, resulting in the formation of a glycine conjugate.

Glucuronidation: Alternatively, the carboxylic acid can react with UDP-glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form a glucuronide ester.

These conjugation reactions effectively mask the chemically reactive carboxylic acid group and produce highly polar, readily excretable end-products.

Computational Chemistry and Modeling Applied to 4 4 Methylphenoxy Butanoic Acid

Prediction of Photostability and Degradation Pathways

Further research and publication in the field of computational chemistry focusing on 4-(4-Methylphenoxy)butanoic acid would be required to provide the specific findings necessary to fulfill this request.

Advanced Analytical Methodologies in Research on 4 4 Methylphenoxy Butanoic Acid

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure of 4-(4-Methylphenoxy)butanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. While a specific experimental ¹H NMR spectrum for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds such as 4-Phenoxybutanoic acid and p-Toluic acid. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the methyl group protons. The aromatic protons on the p-substituted ring are expected to appear as two doublets in the range of δ 6.8-7.2 ppm. The protons of the methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) would likely resonate around δ 4.0 ppm. The protons of the other two methylene groups in the butyric acid chain would appear further upfield, typically between δ 2.0 and 2.6 ppm. The single proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm. The protons of the methyl group on the aromatic ring would produce a singlet peak around δ 2.3 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10.0 | Singlet (broad) |

| Aromatic (Ar-H) | 6.8 - 7.2 | Doublet |

| Methylene (-O-CH₂-) | ~4.0 | Triplet |

| Methylene (-CH₂-CH₂-COOH) | ~2.1 | Quintet |

| Methylene (-CH₂-COOH) | ~2.5 | Triplet |

| Methyl (Ar-CH₃) | ~2.3 | Singlet |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov An experimental IR spectrum for the related compound 4-(para-Tolyl)-butyric acid provides insight into the expected characteristic absorption bands for this compound. nist.gov

Key absorptions would include a very broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. A sharp and strong absorption peak is expected around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the aryl ether linkage would be observed in the fingerprint region, typically around 1240 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong) |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether | C-O Stretch | ~1240 |

Note: The data in this table is based on established IR spectroscopy correlation tables and data from structurally similar compounds.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 194.23 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) provides even greater structural detail by isolating a precursor ion and subjecting it to further fragmentation. ufz.dediva-portal.org For this compound, the protonated molecule [M+H]⁺ at m/z 195 would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to the loss of the butanoic acid side chain, resulting in a prominent product ion at m/z 107, corresponding to the protonated cresol (B1669610) moiety. Further fragmentation of the side chain could also be observed.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 107 | [C₇H₇O]⁺ | Cleavage of the ether-butyric acid bond |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the ether-butyric acid bond |

Note: The fragmentation data is predicted based on the principles of mass spectrometry and data from structurally analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The presence of the p-substituted aromatic ring in this compound would result in characteristic UV absorption bands. Typically, substituted benzene (B151609) rings exhibit a strong absorption band (the E-band) around 200-220 nm and a weaker band (the B-band) around 250-280 nm. The exact position and intensity of these bands are influenced by the substituents on the ring. The study of the UV-Vis spectrum is also crucial for investigating the photochemical behavior of the molecule, such as its stability under UV irradiation. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity assessment of non-volatile compounds like this compound. mdpi.com While a specific, validated method for this exact compound is not detailed in the literature, methods for related phenoxy acid herbicides provide a strong basis for its analysis. helixchrom.comnih.govepa.gov

A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring shows strong absorbance (e.g., 220 or 270 nm). The retention time of the compound under specific conditions is a key parameter for its identification, while the peak area is used for quantification against a standard of known concentration.

Typical HPLC Parameters for the Analysis of Phenoxyalkanoic Acids

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 270 nm |

| Injection Volume | 10 - 20 µL |

Note: The parameters in this table are representative of methods used for structurally similar compounds and would require optimization for this compound.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. However, this compound, like other phenoxyalkanoic acids, possesses a carboxylic acid functional group which makes it non-volatile and prone to thermal degradation at the high temperatures used in GC. To overcome this limitation, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form, typically an ester.

The most common derivatization strategy is esterification, which transforms the carboxylic acid group into a less polar and more volatile ester. This process not only facilitates GC analysis but can also enhance detection sensitivity. For instance, using a fluorinated derivatizing agent, such as 1-bromomethyl-2,3,4,5,6-pentafluorobenzene, to create a pentafluorobenzyl (PFB) ester can significantly improve the response of an electron capture detector (ECD), a common detector in pesticide residue analysis. nih.govnih.gov This approach allows for the determination of trace levels of the analyte.

The general workflow for GC analysis of this compound involves:

Extraction of the acid from the sample matrix.

Derivatization to form a volatile ester (e.g., methyl or pentafluorobenzyl ester).

Cleanup of the extract to remove interfering co-extractives.

Injection into the GC system, where the derivative is separated on a capillary column.

Detection using a suitable detector, such as a Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS).

A mass spectrometer coupled with GC (GC-MS) provides the highest degree of certainty in identification, as it offers structural information based on the fragmentation pattern of the derivatized molecule.

Table 1: Illustrative GC Parameters for Analysis of Derivatized this compound

| Parameter | Condition | Purpose |

| Derivatizing Agent | Diazomethane or BF₃/Methanol | Forms methyl esters for enhanced volatility. |

| GC Column | Rtx™-5 (or similar 5% diphenyl / 95% dimethyl polysiloxane) | Provides good separation of semi-volatile compounds. thermofisher.com |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivative. thermofisher.com |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates the analyte from other components in the sample. thermofisher.com |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | Provides sensitive detection and, with MS, structural confirmation. |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry to monitor the progress of reactions. diva-portal.org In the context of research involving this compound, TLC is an invaluable tool for qualitatively assessing the status of a chemical synthesis.

For example, during the synthesis of this compound, which might involve the reaction of p-cresol (B1678582) with a γ-butyrolactone derivative or a 4-halobutanoic acid ester, TLC can be used to:

Track Reactant Consumption: By spotting the reaction mixture on a TLC plate over time, a researcher can observe the diminishing intensity of the spots corresponding to the starting materials.

Confirm Product Formation: The appearance of a new spot, representing the this compound product, indicates that the reaction is proceeding.

Identify Byproducts: The presence of additional spots may signify the formation of unintended byproducts, alerting the chemist to potential issues with the reaction conditions.

Optimize Reaction Conditions: By running several small-scale trial reactions under different conditions (e.g., temperature, catalyst, reaction time) and analyzing them by TLC, the optimal conditions for product yield and purity can be quickly determined.

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel coated on a plate) and the mobile phase (a solvent or mixture of solvents). The result is visualized as a series of spots, and the retention factor (Rf value) of each spot can be calculated to aid in identification when compared against a known standard. diva-portal.org

Sample Preparation and Extraction Techniques for Research Applications

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. The goal is to isolate the analyte from a complex matrix (such as soil, water, or biological tissues), remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) Methodologies

The QuEChERS method is a streamlined approach to sample preparation that has gained widespread acceptance, particularly for pesticide residue analysis in food and environmental samples. nih.gov While originally developed for a broad range of pesticides, it has been successfully modified for acidic compounds like phenoxyalkanoic acids. nih.govepa.gov

A modified QuEChERS procedure for this compound would typically involve two main steps:

Extraction: The sample is homogenized and extracted with an organic solvent, usually acetonitrile, often with the addition of an acid (e.g., formic acid) to ensure the acidic analyte remains in its neutral, non-ionized form, thereby improving its partitioning into the organic solvent. nih.govepa.gov

Dispersive Solid-Phase Extraction (d-SPE) for Cleanup: After an initial partitioning step induced by adding salts like magnesium sulfate (B86663) and sodium chloride, the supernatant (acetonitrile layer) is transferred to a separate tube containing a mixture of SPE sorbents. nih.govepa.gov For acidic analytes, this cleanup step is crucial and might include C18 to remove nonpolar interferences and primary secondary amine (PSA) to remove sugars and fatty acids.

The resulting cleaned-up extract is then ready for analysis by techniques like LC-MS/MS or GC-MS after derivatization. The buffering of the extraction process is a key modification that ensures good recoveries for pH-dependent compounds like this compound. nih.gov

Solid-Phase Extraction (SPE) for Analyte Preconcentration and Purification

Solid-Phase Extraction (SPE) is a selective sample preparation technique used to isolate and concentrate analytes from a liquid sample. It operates on the same principles of chromatography to partition compounds between a solid stationary phase and a liquid mobile phase. For acidic herbicides like this compound, SPE is a highly effective method for cleanup and preconcentration. thermofisher.com

The process generally involves four steps:

Conditioning: The SPE sorbent (packed in a cartridge) is washed with a solvent to activate the stationary phase.

Loading: The sample, with its pH adjusted to ensure the analyte is in a form that will be retained by the sorbent, is passed through the cartridge. For an acidic compound, the sample would be acidified to keep the molecule in its neutral form for retention on a reverse-phase (e.g., C18) sorbent.

Washing: The cartridge is washed with a specific solvent to remove weakly bound interferences while the analyte of interest remains on the sorbent.

Elution: A different solvent is passed through the cartridge to disrupt the analyte-sorbent interaction and elute the purified, concentrated analyte for analysis.

Table 2: Typical Solid-Phase Extraction (SPE) Protocol for this compound

| Step | Procedure | Rationale |

| Sorbent | Reversed-phase C18 or polymeric sorbent | Retains nonpolar to moderately polar compounds from an aqueous matrix. |

| Sample Pre-treatment | Acidify sample to pH < 3 | Ensures the carboxylic acid is protonated (neutral) for strong retention. |

| Loading | Pass acidified sample through the cartridge | The neutral analyte partitions onto the nonpolar sorbent. |

| Washing | Rinse with acidified water or a weak organic solvent mix | Removes polar interferences. |

| Elution | Elute with a solvent like methanol or acetonitrile | Disrupts hydrophobic interactions to release the analyte. |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The extraction of this compound is highly dependent on the pH of the aqueous phase due to its acidic nature. thermofisher.com

The principle relies on converting the analyte between its ionized (salt) and non-ionized (acid) forms:

Extraction from Acidic Water: To extract the compound from a water sample, the pH of the water is adjusted to be acidic (e.g., pH < 3). This protonates the carboxylic acid group, making the molecule neutral and more soluble in an organic solvent (like dichloromethane (B109758) or ethyl acetate). The organic solvent is then shaken with the acidified water, and the neutral analyte partitions into the organic layer.

Back-Extraction for Cleanup: The organic extract can be "cleaned" by shaking it with a basic aqueous solution (e.g., pH > 9). This deprotonates the analyte, forming a water-soluble salt that partitions into the aqueous layer, leaving many neutral, non-acidic impurities behind in the organic layer. The purified analyte can then be recovered by re-acidifying the aqueous layer and performing a final extraction with an organic solvent.

This pH-mediated partitioning provides a robust method for both isolating and purifying the compound from complex sample matrices.

Chemical and Enzymatic Hydrolysis for Conjugate Analysis

In biological and environmental systems, this compound, like other phenoxyalkanoic acid herbicides, can undergo conjugation. This process involves the molecule binding to other endogenous molecules, such as amino acids, sugars, or other cellular components. nih.gov These conjugated forms are often more water-soluble and are part of metabolic or detoxification pathways.

To determine the total residue of this compound, it is necessary to first cleave these conjugates to release the parent acid. This is achieved through a hydrolysis step prior to extraction and analysis.

Chemical Hydrolysis: This is typically performed under harsh conditions. Alkaline hydrolysis, using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) often with heating, is effective at breaking ester and amide linkages. nih.gov After hydrolysis, the solution is acidified to convert the resulting carboxylate salt back to the parent acid, which can then be extracted and analyzed.

Enzymatic Hydrolysis: This approach uses specific enzymes to cleave conjugate bonds under milder conditions. For example, if this compound were conjugated to an amino acid, an amidase or a specific acyl acid amido synthetase could potentially be used for its cleavage. Similarly, if it were to form a glycoside conjugate, an enzyme like β-glucosidase would be employed. Enzymatic hydrolysis is more specific and avoids the potential degradation of the target analyte that can occur during harsh chemical hydrolysis.

Future Research Directions and Unexplored Avenues for 4 4 Methylphenoxy Butanoic Acid

Development of Novel and Sustainable Synthetic Strategies

The classical synthesis of 4-(4-Methylphenoxy)butanoic acid typically involves well-established methods such as the Williamson ether synthesis. However, future research must pivot towards more sustainable and efficient strategies that align with the principles of green chemistry. ijsetpub.comwjpmr.com The goal is to minimize waste, reduce energy consumption, and utilize environmentally benign reagents. nih.govthepharmajournal.com

Key avenues for exploration include:

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: Employing enzymes as catalysts could provide high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. ijsetpub.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating.

Use of Greener Solvents: Research into replacing traditional organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents is essential for reducing the environmental impact of synthesis. thepharmajournal.com

| Proposed Strategy | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Reactor design, optimization of reaction kinetics. |

| Biocatalytic Routes | High selectivity, mild reaction conditions, reduced waste. | Enzyme screening, protein engineering for substrate specificity. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased energy efficiency. | Optimization of microwave parameters, solvent selection. |

| Green Solvent Systems | Reduced environmental toxicity and waste. | Solubility studies, development of biphasic systems for easy separation. |

This interactive table summarizes potential future synthetic strategies.

In-depth Mechanistic Studies at Sub-Molecular Resolution

Should this compound or its derivatives be identified as biologically active, a profound understanding of their interaction with molecular targets will be paramount. Future research should move beyond simple binding assays and employ cutting-edge analytical techniques to visualize these interactions at near-atomic or even sub-residue resolution. nih.gov

Prospective research directions include:

Cryogenic Electron Microscopy (Cryo-EM): For large protein targets, cryo-EM could provide high-resolution structures of the ligand-protein complex, revealing the precise binding pocket and orientation.

Carbene Footprinting with Mass Spectrometry: This powerful technique can map the binding interface of a small molecule on a protein's surface by tracking solvent accessibility changes at a sub-residue level, providing fine structural details even without a crystal structure. nih.gov

Super-Resolution Microscopy: Techniques like STED or PALM could be used to visualize the subcellular localization of fluorescently-tagged derivatives, tracking their movement and interaction with cellular machinery in real-time. nih.gov

Surface Plasmon Resonance (SPR): While a standard technique, advanced SPR applications can provide detailed kinetic and thermodynamic data (k_on, k_off, K_D) of the ligand-target interaction, crucial for understanding binding dynamics. springernature.comreichertspr.com

Exploration of Advanced Computational Modeling for De Novo Design

Computational chemistry offers a powerful toolkit for accelerating the discovery of novel molecules. Instead of relying solely on empirical screening, future work should leverage computational modeling to rationally design new derivatives of this compound with enhanced or entirely new functionalities. nih.gov

Key computational approaches include:

De Novo Design Algorithms: Software can generate novel molecular structures that fit a predefined pharmacophore model or dock favorably into a target binding site. nih.gov This allows for the exploration of vast chemical space beyond intuitive design.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand within a protein's binding site over time, providing insights into binding stability, conformational changes, and the role of solvent molecules. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations can be used to accurately predict molecular properties, reaction energetics, and spectroscopic signatures, aiding in the design and characterization of new derivatives. nih.gov

Machine Learning and AI: AI models trained on large chemical and biological datasets can predict the activity, toxicity, and pharmacokinetic properties of designed compounds, helping to prioritize the most promising candidates for synthesis. ahajournals.org

Investigation of Enantioselective Synthesis and Stereoisomer-Specific Activities

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, many biologically active phenoxyalkanoic acids are chiral, and their activity is often highly dependent on their stereochemistry. nih.gov For example, the R-enantiomers of herbicides like dichlorprop (B359615) and mecoprop (B166265) are significantly more active than their S-enantiomer counterparts. nih.gov

A crucial future direction is the introduction of chirality to the this compound scaffold. This could be achieved by adding substituents to the butyric acid chain, for instance, at the alpha or beta position. This would create a new class of chiral derivatives, opening up several important research avenues:

Asymmetric Synthesis: Development of novel enantioselective synthetic routes to produce specific stereoisomers in high purity. nih.govnih.govelsevierpure.comelsevierpure.com This is critical for isolating and testing the activity of individual enantiomers.

Stereoisomer-Specific Bioactivity: Once chiral derivatives are synthesized, it will be essential to evaluate the biological activity of each enantiomer separately. This allows for the identification of the eutomer (the more active isomer), which can lead to more potent and selective compounds with potentially fewer off-target effects.